o-Aminoazotoluene (AAT) is categorized as a Class 2B carcinogen by the international agency for research on cancer (IARC). This class of azo dyes are widely used as colorants in a variety of products including leather, cosmetics, paper, toys, plastics, pharmaceuticals, textiles, paints, food, leather, etc. Primary aromatic amines (PAAs) are most commonly used as starting compounds in the production of azo dyes and can often migrate into foodstuffs from food packaging materials. AAT finds applications in coloring oils, fats, and waxes.
Ortho-Aminoazotoluene is a member of azobenzenes.
Reddish-brown to golden crystals; orangish red powder. Odorless. (NTP, 1992)
An azo dye with carcinogenic properties.
o-Aminoazotoluene
CAS No.: 97-56-3
Cat. No.: VC20844936
Molecular Formula: C14H15N3
Molecular Weight: 225.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97-56-3 |
|---|---|
| Molecular Formula | C14H15N3 |
| Molecular Weight | 225.29 g/mol |
| IUPAC Name | 2-methyl-4-[(2-methylphenyl)diazenyl]aniline |
| Standard InChI | InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3 |
| Standard InChI Key | PFRYFZZSECNQOL-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C |
| Canonical SMILES | CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C |
| Appearance | Powder |
| Boiling Point | Sublimes above 302° F (NTP, 1992) |
| Colorform | GOLDEN CRYSTALS REDDISH-BROWN TO YELLOW CRYSTALS YELLOW LEAVES FROM ALCOHOL |
| Melting Point | 214 to 216 °F (NTP, 1992) 101-102 °C |
Introduction
Chemical Identity and Structure
O-Aminoazotoluene (CAS No. 97-56-3) is an aromatic azo compound with the molecular formula C₁₄H₁₅N₃ and a molecular weight of 225.29. It is characterized by an azo linkage (-N=N-) connecting two aromatic rings, with an amino group and methyl substituents at specific positions. The compound belongs to the class of azobenzenes and is formally known as 2-methyl-4-[(2-methylphenyl)azo]benzenamine .
Nomenclature and Identifiers
O-Aminoazotoluene is known by numerous synonyms in various industries and regulatory contexts. Table 1 presents the key identifiers and alternative names for this compound.
Table 1: Nomenclature and Identifiers for O-Aminoazotoluene
| Parameter | Information |
|---|---|
| CAS Registry Number | 97-56-3 |
| Chemical Name (IUPAC) | 2-Methyl-4-[(2-methylphenyl)azo]benzenamine |
| Common Synonyms | C.I. Solvent Yellow 3, 4-(o-tolylazo)-o-toluidine, 4′-amino-2,3′-dimethylazobenzene, OAAT, o-AT, Fast Garnet GBC base |
| Color Index Number | 11160 |
| Molecular Formula | C₁₄H₁₅N₃ |
| Percent Composition | C 74.64%, H 6.71%, N 18.65% |
| InChI | 1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3/b17-16+ |
| InChI Key | PFRYFZZSECNQOL-WUKNDPDISA-N |
The compound has been registered under various regulatory systems, including EPA Substance Registry System as "C.I. Solvent Yellow 3" and has been assigned FDA UNII identifier Z6J799EAJK .
Physical and Chemical Properties
O-Aminoazotoluene exists as golden yellow to reddish-brown crystals or as an orangish-red powder at room temperature. It is characterized by its odorless nature and specific physical properties that determine its behavior in various environments and applications.
Physical Constants and Parameters
The physical and chemical properties of o-aminoazotoluene are summarized in Table 2, compiled from various analytical sources.
Table 2: Physical and Chemical Properties of O-Aminoazotoluene
Solubility Profile
O-Aminoazotoluene is practically insoluble in water but demonstrates solubility in various organic solvents. It is slightly soluble in DMSO and methanol, and soluble in alcohol, ether, chloroform, acetone, ethyl acetate, benzene, ligroin, linseed oil, oleic acid, and stearic acid. The compound is particularly soluble in cellosolve, making this an effective solvent for industrial applications .
Synthesis and Preparation
The preparation of o-aminoazotoluene typically follows two main synthetic routes involving diazotization reactions of o-methylaniline.
Synthetic Methods
Method A: O-Methylaniline (8.5 moles) is treated with sodium nitrite (1 mole) and hydrochloric acid (1 mole) at temperatures below 28°C until diazotization is complete. A small amount of additional hydrochloric acid (approximately 0.2 moles) is added, followed by heating at 40°C for 3 hours. The mixture is then treated with sodium hydroxide and distilled. The product is purified by recrystallization from alcohol .
Method B: O-Methylaniline is diazotized and coupled with o-methylaniline-methanesulfonic acid base. The resulting product is then hydrolyzed by boiling with sodium hydroxide solution to remove the methanesulfonic acid base .
For research purposes, ³H-labelled o-aminoazotoluene can be synthesized from [G-³H]o-toluidine on a semi-micro scale, which has been utilized in studies investigating the binding of this compound to biological macromolecules .
Industrial Applications and Uses
O-Aminoazotoluene has found various applications in industry, primarily as a colorant and as a chemical intermediate in the production of other commercially valuable compounds.
Primary Uses
The compound is primarily used for:
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Serving as a chemical intermediate for the production of dyes, particularly C.I. solvent red 24 and C.I. acid red 115
Its ability to impart yellow to orange-red coloration makes it valuable in products where water resistance is required, as it is insoluble in water but soluble in oils and organic solvents.
Analytical Applications
O-Aminoazotoluene is also used as an analytical reference standard for the quantification of the analyte in:
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Dyes, cosmetics, inks, and finger paints using liquid chromatography coupled to mass spectrometry (LC-MS)
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Commercial samples including food packaging plastic, multilayer plastic laminates, and recycled paperboard categories
Toxicological Profile and Health Implications
O-Aminoazotoluene poses significant health concerns, particularly regarding its carcinogenic potential. Multiple studies have demonstrated its ability to cause cancer in various experimental animal models.
Carcinogenicity
O-Aminoazotoluene is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals. It was first listed in the Fifth Annual Report on Carcinogens (1989) and has been categorized as a Class 2B carcinogen by the International Agency for Research on Cancer (IARC) .
Multiple studies have demonstrated that o-aminoazotoluene causes tumors in several species of experimental animals, at various tissue sites, and through different routes of exposure:
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Dietary Administration: Caused benign and/or malignant liver tumors in mice, rats, hamsters, and dogs. In mice, it also caused lung tumors and benign blood-vessel tumors. Urinary bladder cancer was observed in hamsters and dogs, while gallbladder tumors were found in female hamsters and dogs. Mammary gland adenocarcinoma developed in female hamsters .
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Injection Routes: Subcutaneous or intramuscular injection caused hepatocellular liver tumors in female mice, rats, and newborn mice. Intraperitoneal injection caused hepatocellular liver tumors in mice of both sexes .
No epidemiological studies have specifically evaluated the relationship between human cancer and exposure to o-aminoazotoluene .
Regulatory Status
Due to its carcinogenic potential, o-aminoazotoluene is subject to various regulatory requirements globally.
Classification and Listing
The compound is listed as:
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"Reasonably anticipated to be a human carcinogen" in the U.S. Report on Carcinogens
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Class 2B carcinogen by the International Agency for Research on Cancer (IARC)
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Listed on California's Proposition 65 as a carcinogen
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Subject to reporting requirements under the U.S. EPA's Toxics Release Inventory program
Analytical Methods and Detection
Various analytical techniques have been developed for the detection and quantification of o-aminoazotoluene in different matrices.
Chromatographic Methods
Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly used for the analysis of o-aminoazotoluene in:
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Dyes and cosmetics
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Food packaging materials
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Environmental samples
These methods typically involve extraction with appropriate solvents, followed by chromatographic separation and mass spectrometric detection, allowing for sensitive and specific quantification of the compound even at trace levels .
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